REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:10]([CH2:11][CH2:12][NH2:13])=[C:9]([Si](CC)(CC)CC)[NH:8][C:5]2=[N:6][CH:7]=1.C1COCC1>[F-].C([N+](CCCC)(CCCC)CCCC)CCC>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]2[C:10]([CH2:11][CH2:12][NH2:13])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:2.3,4.5|
|
Name
|
2-(5-chloro-2-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=NC1)NC(=C2CCN)[Si](CC)(CC)CC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
|
Type
|
ADDITION
|
Details
|
A 2M solution of hydrogen chloride was added
|
Type
|
FILTRATION
|
Details
|
the formed precipitate collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C2C(=NC1)NC=C2CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.239 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 177.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |